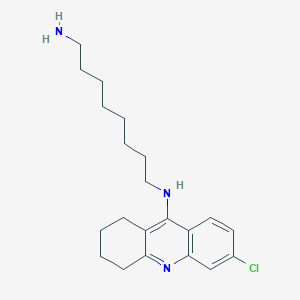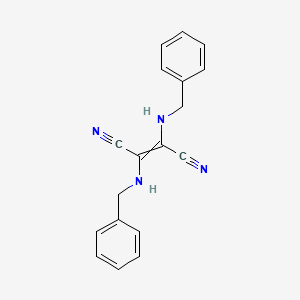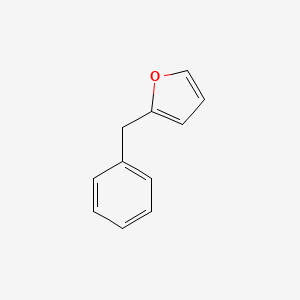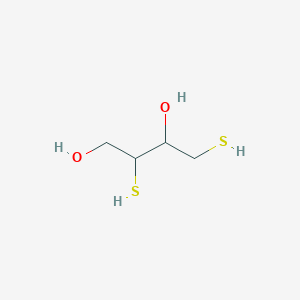
2,4-Bis(sulfanyl)butane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(sulfanyl)butane-1,3-diol is an organosulfur compound with the molecular formula C4H10O2S2. This compound is characterized by the presence of two thiol (sulfanyl) groups and two hydroxyl groups attached to a butane backbone. It is a dithiol and diol, making it a versatile reagent in various chemical reactions, particularly in the reduction of disulfide bonds.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Bis(sulfanyl)butane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of disulfides using reducing agents such as dithiothreitol (DTT) or dithioerythritol (DTE). The synthesis typically involves the reaction of a suitable precursor, such as a disulfide compound, with a reducing agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
化学反応の分析
Types of Reactions
2,4-Bis(sulfanyl)butane-1,3-diol undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, particularly in the reduction of disulfide bonds in proteins and other biomolecules.
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), dithioerythritol (DTE), and other thiol-based reducing agents.
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.
Solvents: Water, ethanol, and other polar solvents.
Major Products Formed
Reduction: The major product is the reduced form of the target disulfide compound.
Oxidation: The major product is the corresponding disulfide compound.
Substitution: The major products are esters or ethers, depending on the substituent used.
科学的研究の応用
2,4-Bis(sulfanyl)butane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various organic synthesis reactions.
Biology: Employed in the reduction of disulfide bonds in proteins, aiding in protein folding studies and enzymatic reactions.
Medicine: Investigated for its potential therapeutic applications in reducing oxidative stress and as a component in drug formulations.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
作用機序
The primary mechanism of action of 2,4-Bis(sulfanyl)butane-1,3-diol involves its ability to reduce disulfide bonds. The thiol groups in the compound react with disulfide bonds in proteins or other molecules, breaking the disulfide linkage and forming two thiol groups. This reduction process is crucial in maintaining the reduced state of thiol-containing biomolecules and preventing oxidative damage .
類似化合物との比較
Similar Compounds
Dithiothreitol (DTT): A widely used reducing agent with similar properties but different stereochemistry.
Dithioerythritol (DTE): An epimer of DTT with similar reducing capabilities.
2-Aminobutane-1,4-dithiol (DTBA): Another dithiol compound with similar reducing properties but different functional groups
Uniqueness
2,4-Bis(sulfanyl)butane-1,3-diol is unique due to its specific combination of thiol and hydroxyl groups, which provides it with distinct reactivity and solubility properties. Its ability to form stable cyclic structures in its oxidized form and its high reactivity at neutral pH make it a valuable reagent in various scientific and industrial applications .
特性
CAS番号 |
796963-82-1 |
|---|---|
分子式 |
C4H10O2S2 |
分子量 |
154.3 g/mol |
IUPAC名 |
2,4-bis(sulfanyl)butane-1,3-diol |
InChI |
InChI=1S/C4H10O2S2/c5-1-4(8)3(6)2-7/h3-8H,1-2H2 |
InChIキー |
HOEOVWHYUZKNFY-UHFFFAOYSA-N |
正規SMILES |
C(C(C(CS)O)S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
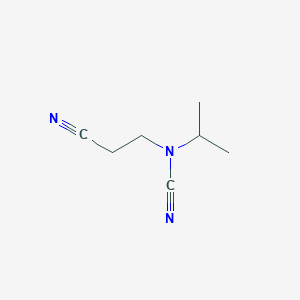
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)

![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)
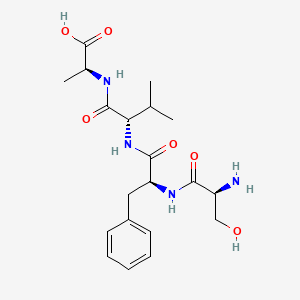

![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
